molecular formula C15H14O2 B310555 2,3-Dimethylphenyl benzoate

2,3-Dimethylphenyl benzoate

Cat. No.: B310555
M. Wt: 226.27 g/mol
InChI Key: TZPYIYZPLKAWSC-UHFFFAOYSA-N
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Description

2,3-Dimethylphenyl benzoate (C₁₅H₁₄O₂, abbreviated as 23DMPBA) is an aromatic ester synthesized via benzoylation of 2,3-dimethylphenol under eco-friendly protocols, such as microwave-assisted solid-phase reactions . Its structure has been extensively characterized using spectroscopic techniques (¹H NMR, ¹³C NMR, IR) and single-crystal X-ray diffraction . Key structural features include:

  • Dihedral Angle: The benzene and benzoyl rings form a dihedral angle of 87.36(6)°, indicating near-perpendicular orientation .
  • Molecular Packing: Molecules align into chain-like structures along the crystallographic a-axis, stabilized by weak intermolecular interactions .
  • Bond Parameters: Bond lengths (e.g., C=O: ~1.36 Å, C–O: ~1.43 Å) and angles are consistent with other aryl benzoates .

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(2,3-dimethylphenyl) benzoate

InChI

InChI=1S/C15H14O2/c1-11-7-6-10-14(12(11)2)17-15(16)13-8-4-3-5-9-13/h3-10H,1-2H3

InChI Key

TZPYIYZPLKAWSC-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2)C

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis proceeds via nucleophilic acyl substitution, influenced by pH and catalysts:

ConditionReaction PathwayOutcomeSource
Acidic (H⁺)Protonation of carbonyl oxygenCleavage to 2,3-dimethylphenol + benzoic acid
Basic (OH⁻)Nucleophilic attack by hydroxideFormation of 2,3-dimethylphenolate + benzoate
Enzymatic (esterase)Biocatalytic cleavage in vivoMetabolic degradation

Mechanistic Insight :
The reaction follows a two-step process:

  • Nucleophilic attack on the carbonyl carbon.

  • Elimination of the leaving group (2,3-dimethylphenol).
    Steric hindrance from methyl groups slows hydrolysis compared to unsubstituted benzoates .

Transesterification

2,3-Dimethylphenyl benzoate undergoes transesterification with alcohols under acidic or basic conditions:
2 3 Dimethylphenyl benzoate+ROHR benzoate+2 3 dimethylphenol\text{2 3 Dimethylphenyl benzoate}+\text{ROH}\rightarrow \text{R benzoate}+\text{2 3 dimethylphenol}

  • Catalysts : Ti(OR)₄, Al(OR)₃, or enzymatic lipases.

  • Applications : Used to synthesize modified esters for fragrances or polymer precursors.

Condensation Reactions

In the presence of aldehydes or amines, the ester participates in C=N bond formation:

  • Example : Reaction with arylhydrazines yields hydrazone derivatives under catalyst-free, aqueous conditions .

SubstrateConditionsYieldTime
4-CyanobenzaldehydeH₂O/CH₂Cl₂ (4:1), RT95%5 min
2-(tert-butyl)anilineH₂O, RT88%30 min

Electron-withdrawing groups (e.g., –CN) enhance electrophilicity at the carbonyl, accelerating condensation .

Substituent Effects on Reactivity

The methyl groups exert dual effects:

  • Steric Hindrance : Ortho-methyl groups reduce accessibility to the ester carbonyl, slowing hydrolysis and transesterification .

  • Electronic Effects : Methyl donors slightly increase electron density at the carbonyl, offsetting steric limitations in electrophilic reactions .

Comparative studies with 3,4-dimethylphenyl benzoate show 52.39° dihedral angles , leading to distinct reactivity profiles due to reduced steric strain .

Comparison with Similar Compounds

Table 1: Dihedral Angles and Substituent Effects

Compound Substituent Positions Dihedral Angle (°) Packing Features Reference
2,3-Dimethylphenyl benzoate 2,3-dimethyl 87.36(6) Chain-like along a-axis
Phenyl benzoate (PBA) None 55.7 Not reported
3-Methylphenyl benzoate 3-methyl 79.61(6) Not reported
2,6-Dichlorophenyl benzoate 2,6-dichloro 75.75(10) Not reported
2,4-Dimethylphenyl benzoate 2,4-dimethyl 80.25(5) Not reported
3,4-Dimethylphenyl benzoate 3,4-dimethyl 52.39(4) Not reported
2,5-Dimethylphenyl benzoate 2,5-dimethyl 87.4(1) C–H···π interactions stabilize chains

Key Observations :

  • Substituent Position Dictates Geometry :
    • Ortho-Substituents (2,3- and 2,5-dimethyl) induce large dihedral angles (>87°), forcing near-orthogonal ring orientations .
    • Meta/para-Substituents (3,4-dimethyl) reduce steric hindrance, resulting in smaller angles (~52°) .
  • Packing Variations :
    • 23DMPBA forms linear chains , while 2,5-dimethylphenyl benzoate (25DMPBA) adopts chains stabilized by weak C–H···π interactions .

Crystallographic Insights

  • Software and Reliability : Structures were refined using SHELXL97 , ensuring high precision (R-factor: 0.049 for 23DMPBA ).
  • Comparative Bond Parameters :
    • All compounds share similar C=O (1.36–1.37 Å) and C–O (1.41–1.43 Å) bond lengths, confirming ester-group consistency .

Research Implications

  • Steric Effects : Ortho-substituents (e.g., 2,3-dimethyl) impose steric constraints, altering molecular conformation and solid-state packing .
  • Functional Applications : The structural rigidity of 23DMPBA may influence its reactivity in catalysis or polymer science, though direct studies are lacking.

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing 2,3-dimethylphenyl benzoate?

Methodological Answer:

  • Synthesis : The compound is typically prepared via esterification of 2,3-dimethylphenol with benzoyl chloride under acidic or basic conditions. Purity is verified by melting point analysis and spectroscopic techniques (IR, NMR) .
  • Characterization :
    • Single-crystal growth : Slow evaporation of an ethanol solution yields suitable crystals for X-ray diffraction (XRD) .
    • Spectroscopy : IR confirms ester carbonyl stretches (~1740 cm⁻¹), while ¹H NMR resolves methyl group protons (δ ~2.3 ppm for aromatic CH₃) and benzoyl aromatic protons (δ ~7.5–8.1 ppm) .

Advanced: How can substituent effects on the molecular conformation of aryl benzoates be systematically studied using 2,3-dimethylphenyl benzoate as a model?

Methodological Answer:

  • Crystallographic Analysis :

    • Compare dihedral angles between the benzoyl and substituted phenyl rings. For 2,3-dimethylphenyl benzoate, the angle is 87.36(6)° , indicating near-perpendicular orientation due to steric hindrance from methyl groups .
    • Use software like SHELXL for refinement and ORTEP-3 for visualizing torsion angles and packing interactions .
  • Comparative Data :

    CompoundDihedral Angle (°)Substituent Impact
    Phenyl benzoate55.7Minimal steric hindrance
    3-Methylphenyl benzoate79.61(6)Moderate steric effects
    2,3-Dimethylphenyl benzoate87.36(6)Strong steric hindrance from 2,3-dimethyl groups
    • Key Insight : Methyl groups at the 2,3-positions significantly increase torsional strain, altering crystal packing (e.g., chain-like structures along the a-axis in 2,3-dimethylphenyl benzoate) .

Basic: What crystallographic parameters define the structure of 2,3-dimethylphenyl benzoate?

Methodological Answer:

  • Crystal System : Monoclinic, space group C2/c .
  • Unit Cell Parameters :
    • a = 15.190(2) Å, b = 8.417(1) Å, c = 20.604(2) Å
    • β = 112.20(1)°, Volume = 2439.0(5) ų, Z = 8 .
  • Refinement :
    • SHELXS97/SHELXL97 for structure solution/refinement (R₁ = 0.048, wR₂ = 0.157) .
    • H atoms modeled using a mix of constrained (riding model for CH₃) and free refinement .

Advanced: How to resolve contradictions in reported dihedral angles for structurally similar aryl benzoates?

Methodological Answer:

  • Data Validation :
    • Cross-check against high-resolution datasets (e.g., CuKα radiation, low R-factors).
    • Use PLATON or WinGX to analyze symmetry operations and hydrogen-bonding networks that may influence conformation .
  • Case Study :
    • The dihedral angle for 2,6-dichlorophenyl benzoate (75.75°) was initially attributed to steric effects but later linked to Cl···O halogen bonding. Similar re-evaluation for methyl-substituted analogs may resolve discrepancies .

Basic: What spectroscopic techniques are critical for confirming the esterification of 2,3-dimethylphenol?

Methodological Answer:

  • IR Spectroscopy : Look for disappearance of phenolic O–H stretch (~3200–3600 cm⁻¹) and appearance of ester C=O (~1740 cm⁻¹) .
  • ¹H NMR :
    • Loss of phenolic proton signal (δ ~5–6 ppm).
    • Integration ratios: 6 aromatic protons (benzoyl) + 2 methyl groups (δ ~2.3 ppm) .

Advanced: How can computational modeling complement experimental data in predicting the reactivity of 2,3-dimethylphenyl benzoate?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry using Gaussian or ORCA to compare theoretical vs. experimental bond lengths (e.g., C–O ester bond: ~1.36 Å) .
    • Calculate electrostatic potential maps to predict sites for nucleophilic/electrophilic attack.
  • MD Simulations :
    • Simulate crystal packing to assess stability of the observed chain-like structure along the a-axis .

Basic: What safety protocols are essential when handling 2,3-dimethylphenyl benzoate in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for halogen-free ester disposal .

Advanced: How does the steric bulk of 2,3-dimethyl groups influence the compound’s bioactivity or material properties?

Methodological Answer:

  • Bioactivity : Methyl groups may reduce solubility, impacting pharmacokinetics. Compare logP values with less hindered analogs (e.g., phenyl benzoate: logP ~3.5 vs. 2,3-dimethylphenyl benzoate: logP ~4.2) .
  • Material Science : Steric hindrance could enhance thermal stability (e.g., higher melting points vs. unsubstituted analogs) .

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